N-(2-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
N-(2-Ethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The molecule features:
- A thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 4-methoxyphenyl group at the 7-position.
- An acetamide linker at the 3-position, terminating in a 2-ethoxyphenyl substituent.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-19-7-5-4-6-18(19)25-20(27)12-26-14-24-21-17(13-31-22(21)23(26)28)15-8-10-16(29-2)11-9-15/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHSSIBOFVEQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic compound that has gained attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with ethoxy and methoxy substituents. Its molecular formula is , with a molecular weight of approximately 420.4 g/mol. The compound's unique structure suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that thienopyrimidine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound effectively scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibition of XO can help manage conditions like gout and hyperuricemia. Studies have shown that similar thienopyrimidine derivatives possess IC50 values in the micromolar range against XO, suggesting that this compound may exhibit comparable inhibitory effects .
Anti-inflammatory Effects
Thienopyrimidine compounds have also been studied for their anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases .
The precise mechanism of action for this compound involves interactions with specific molecular targets:
- Xanthine Oxidase Inhibition : The compound likely binds to the active site of XO, preventing substrate access and subsequent uric acid production.
- Antioxidant Mechanisms : It may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).
- Modulation of Inflammatory Pathways : The compound may inhibit signaling pathways involved in inflammation, affecting the expression of cytokines and inflammatory mediators.
Case Studies
Several studies have evaluated the biological activity of related thienopyrimidine derivatives:
- Study on XO Inhibition : A derivative exhibited an IC50 value of 4.45 μM against XO, demonstrating potent inhibition compared to standard drugs like allopurinol .
- Antioxidant Evaluation : In vitro assays showed significant reduction in ROS levels when treated with thienopyrimidine compounds, indicating strong antioxidant capacity .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Analogs
Key Observations :
- The 7-aryl substituent (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) modulates electronic properties and target binding affinity.
- The N-substituent on the acetamide (e.g., 2-ethoxyphenyl vs. cyclopentyl) influences solubility and metabolic stability. Bulky groups like cyclopentyl may reduce membrane permeability compared to aromatic substituents .
Pharmacological Activity Comparisons
Anticancer Activity
- Target Compound: Limited direct data, but structurally related thienopyrimidines (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) exhibit IC₅₀ values of 0.8–2.1 µM against HCT-116, MCF-7, and PC-3 cancer cell lines .
- Fluorophenyl Analogs : Substitution with electron-withdrawing groups (e.g., 4-fluorophenyl) in ’s compound may enhance cytotoxicity by stabilizing interactions with DNA topoisomerases .
Enzyme Inhibition
- Thiazole-Acetamide Derivatives (e.g., 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) demonstrate MMP-9 inhibition (IC₅₀ = 1.2 µM), suggesting the acetamide-thienopyrimidine scaffold could target similar metalloproteinases .
Structural and Functional Insights
Substituent Effects on Bioactivity
- Methoxy Groups : The 4-methoxyphenyl substituent in the target compound likely enhances metabolic stability compared to unsubstituted phenyl analogs, as methoxy groups resist oxidative degradation .
- Ethoxy vs. Chloro Substituents : The 2-ethoxyphenyl group in the target compound may offer better solubility than the 2-chloro-4-methylphenyl group in ’s analog, which is more lipophilic (clogP = 3.8 vs. 4.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
